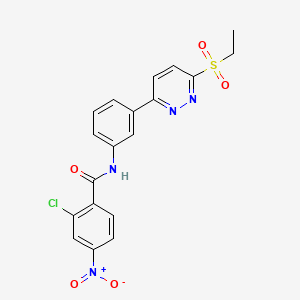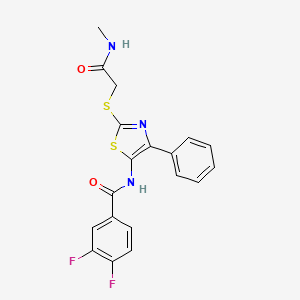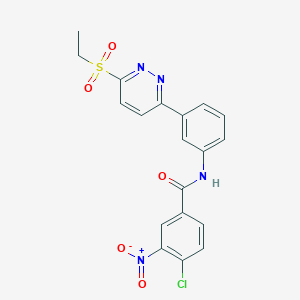
2-chloro-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzamide
Übersicht
Beschreibung
2-chloro-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzamide is a chemical compound that belongs to the class of sulfonylurea compounds. It is a potent inhibitor of the sulfonylurea receptor and has been extensively studied for its potential use in treating diabetes.
Wirkmechanismus
The mechanism of action of 2-chloro-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzamide involves inhibition of the sulfonylurea receptor. This receptor is located on the surface of pancreatic beta cells and is involved in the regulation of insulin secretion. When glucose levels in the blood increase, the sulfonylurea receptor is activated, leading to the release of insulin. By inhibiting this receptor, the compound can increase insulin secretion and lower blood glucose levels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzamide include increased insulin secretion and lower blood glucose levels. The compound has also been shown to improve glucose tolerance in animal models of diabetes. Additionally, it has been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of diabetes and other inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-chloro-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzamide in lab experiments is its potent inhibitory effect on the sulfonylurea receptor. This makes it a valuable tool for studying the regulation of insulin secretion and glucose homeostasis. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-chloro-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzamide. One area of interest is the development of new and more potent inhibitors of the sulfonylurea receptor for the treatment of diabetes. Another area of research is the investigation of the anti-inflammatory and antioxidant effects of this compound for the treatment of other inflammatory diseases. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzamide has been extensively studied for its potential use in treating diabetes. It acts as a potent inhibitor of the sulfonylurea receptor, which is involved in the regulation of insulin secretion. By inhibiting this receptor, the compound can increase insulin secretion and lower blood glucose levels.
Eigenschaften
IUPAC Name |
2-chloro-N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O5S/c1-2-30(28,29)18-9-8-17(22-23-18)12-4-3-5-13(10-12)21-19(25)15-7-6-14(24(26)27)11-16(15)20/h3-11H,2H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPDGCVEVULIPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B3413723.png)
![5-(2-(4-fluorophenyl)-2-oxoethyl)-7-(furan-2-yl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3413727.png)
![5-(2-chloro-6-fluorobenzyl)-7-(furan-2-yl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3413733.png)

![N-(2-fluorophenyl)-2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3413753.png)
![N-(5-chloro-2-methylphenyl)-2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3413759.png)
![5-bromo-N-{4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl}-2-furamide](/img/structure/B3413766.png)
![4-bromo-N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzamide](/img/structure/B3413773.png)

![N-{2-[(carbamoylmethyl)sulfanyl]-4-phenyl-1,3-thiazol-5-yl}-2-(4-fluorophenoxy)acetamide](/img/structure/B3413789.png)



